Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-1,3-diazinane-2,4,6-trione

Therapeutic Drug Monitoring Immunoassay Development Forensic Toxicology

This N1-ethyl substituted barbituric acid lacks C5 substitution, distinguishing it from Schedule II/IV 5,5-disubstituted barbiturates. It is non-controlled and serves as an ideal negative control in EMIT immunoassays, a scaffold for adenosine receptor SAR studies, or a reference for HPLC method development—without DEA licensing burdens.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 50721-57-8
Cat. No. B189738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1,3-diazinane-2,4,6-trione
CAS50721-57-8
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(=O)NC1=O
InChIInChI=1S/C6H8N2O3/c1-2-8-5(10)3-4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11)
InChIKeySGKUPLCQYHQBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1,3-diazinane-2,4,6-trione (CAS 50721-57-8) Procurement Guide: Technical Specifications and Scientific Baseline


1-Ethyl-1,3-diazinane-2,4,6-trione (CAS 50721-57-8), also known as 1-ethylbarbituric acid or 1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione, is an N1-ethyl substituted barbituric acid derivative with molecular formula C₆H₈N₂O₃ and molecular weight 156.14 g/mol [1]. The compound features a six-membered pyrimidine ring containing three carbonyl groups and an ethyl substituent at the N1 position, with a computed XLogP3 value of -0.5, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This substitution pattern distinguishes it from unsubstituted barbituric acid and from pharmacologically active 5,5-disubstituted barbiturates such as pentobarbital and phenobarbital, which possess CNS-depressant activity conferred specifically by C5 alkyl or aryl substitution [2]. The compound is commercially available as an analytical standard and research chemical, typically supplied at ≥98% purity .

Why 1-Ethyl-1,3-diazinane-2,4,6-trione Cannot Be Replaced by Generic Barbituric Acid or 5,5-Disubstituted Barbiturates


The substitution position on the barbituric acid scaffold dictates fundamentally different chemical and biological properties. Unsubstituted barbituric acid lacks CNS activity entirely, while 5,5-disubstituted derivatives such as pentobarbital and phenobarbital are controlled-substance sedative-hypnotics whose procurement is tightly regulated [1]. In contrast, 1-ethyl-1,3-diazinane-2,4,6-trione bears its ethyl modification exclusively at the N1 position, leaving the C5 position unsubstituted. This structural distinction produces a compound that serves as a non-controlled analytical reference material and synthetic building block rather than a pharmacologically active drug [2]. Consequently, substituting this compound with unsubstituted barbituric acid alters hydrogen-bonding capacity (1 donor vs. 2 donors) and XLogP (-0.5 vs. -0.9), while substituting with controlled 5,5-disubstituted barbiturates introduces both regulatory complications and irrelevant CNS activity that confounds analytical method development. The following quantitative evidence establishes precisely where 1-ethyl-1,3-diazinane-2,4,6-trione differs from its closest comparators in measurable, application-relevant dimensions.

Quantitative Differentiation Evidence: 1-Ethyl-1,3-diazinane-2,4,6-trione vs. Comparator Compounds


EMIT Serum Barbiturate Assay Cross-Reactivity: Quantitative Reactivity Difference vs. 5,5-Disubstituted Barbiturates

In enzyme-multiplied immunoassay technique (EMIT) serum barbiturate assays, reactivity toward the target compound is determined primarily by the nature of C5 substituents on the barbiturate ring. 5,5-Disubstituted barbiturates such as secobarbital and pentobarbital exhibit substantial cross-reactivity with EMIT barbiturate assay reagents, enabling their quantitative detection [1]. In contrast, barbituric acid derivatives lacking C5 substitution—including N1-substituted compounds such as 1-ethyl-1,3-diazinane-2,4,6-trione—show markedly reduced or absent reactivity in the same assay system. This differential reactivity means that 1-ethyl-1,3-diazinane-2,4,6-trione can serve as a negative control or interference probe in immunoassay development, whereas 5,5-disubstituted analogs cannot fulfill this role without generating confounding positive signals [1].

Therapeutic Drug Monitoring Immunoassay Development Forensic Toxicology

A₁ Adenosine Receptor Antagonism: Comparative Kᵢ Values for N1-Substituted vs. 5,5-Disubstituted Barbiturates

Barbiturates act as selective competitive antagonists at the A₁ adenosine receptor subtype, with Kᵢ values measured via inhibition of (R)-N⁶-phenylisopropyl[³H]adenosine ([³H]PIA) binding to solubilized receptors [1]. For (±)-5-(1,3-dimethyl)-5-ethylbarbituric acid [(±)-DMBB], a barbiturate bearing substitution at both the N1 (methyl) and C5 (ethyl and 1,3-dimethyl) positions, the Kᵢ is 31 μM. In contrast, (±)-pentobarbital, a classic 5,5-disubstituted barbiturate without N1 alkylation, exhibits a Kᵢ of 89 μM—approximately 2.9-fold weaker affinity [1]. This difference indicates that N1 substitution, as present in 1-ethyl-1,3-diazinane-2,4,6-trione, modulates adenosine receptor interaction, though direct Kᵢ data for the mono-N1-ethyl compound remains to be determined experimentally.

Receptor Pharmacology Adenosine Signaling CNS Research

Hydrogen-Bonding Capacity and Lipophilicity: Physicochemical Differentiation from Unsubstituted Barbituric Acid

Computed physicochemical properties reveal quantifiable differences between 1-ethyl-1,3-diazinane-2,4,6-trione and unsubstituted barbituric acid that impact solubility, chromatographic retention, and membrane permeability predictions. 1-Ethyl-1,3-diazinane-2,4,6-trione possesses a computed XLogP3 value of -0.5, indicating moderate hydrophilicity, and one hydrogen bond donor [1]. Unsubstituted barbituric acid (CAS 67-52-7) exhibits an XLogP3 of -0.9 and two hydrogen bond donors [2]. The reduction in hydrogen bond donor count (1 vs. 2) arises from N1 ethylation, which eliminates one N-H moiety. The increase in XLogP3 (Δ +0.4 log units) reflects enhanced lipophilicity conferred by the ethyl group, which predicts altered reversed-phase HPLC retention behavior and potentially improved passive membrane permeability relative to the unsubstituted parent.

Physicochemical Profiling ADME Prediction Chromatographic Method Development

Commercial Availability as Non-Controlled Analytical Standard vs. Regulated 5,5-Disubstituted Barbiturates

1-Ethyl-1,3-diazinane-2,4,6-trione is commercially available as a research chemical and building block at ≥98% purity without controlled-substance scheduling restrictions, as it lacks the C5 substitution required for CNS-depressant activity [1]. In contrast, structurally related 5,5-disubstituted barbiturates such as pentobarbital, secobarbital, and phenobarbital are classified as Schedule II or Schedule IV controlled substances under the U.S. Controlled Substances Act, requiring DEA licensing, detailed record-keeping, and secure storage for procurement [2]. This regulatory divergence is rooted in the established SAR principle that C5 substitution is necessary for sedative-hypnotic activity, whereas N1 substitution alone does not confer CNS activity [1]. Consequently, 1-ethyl-1,3-diazinane-2,4,6-trione can be procured without the administrative burden and compliance costs associated with controlled barbiturate analogs.

Analytical Reference Standards Regulatory Compliance Laboratory Procurement

Validated Application Scenarios for 1-Ethyl-1,3-diazinane-2,4,6-trione Based on Quantitative Differentiation Evidence


Selectivity Control and Interference Testing in Barbiturate Immunoassay Development

Based on the documented absence of C5 substitution and the corresponding lack of cross-reactivity in EMIT barbiturate assays [1], 1-ethyl-1,3-diazinane-2,4,6-trione serves as an ideal negative control or interference probe for immunoassay developers. While 5,5-disubstituted barbiturates such as pentobarbital and secobarbital produce positive assay signals that enable quantitative detection, the N1-ethyl substituted but C5-unsubstituted scaffold of this compound yields negligible reactivity, allowing researchers to assess assay specificity, evaluate false-positive risks from structurally similar non-CNS-active barbituric acid derivatives, and establish detection windows that exclude non-pharmacologically active analogs.

Structure-Activity Relationship Studies of A₁ Adenosine Receptor Antagonists

The 2.9-fold difference in A₁ adenosine receptor binding affinity between N1-substituted (±)-DMBB (Kᵢ = 31 μM) and non-N1-substituted pentobarbital (Kᵢ = 89 μM) [1] positions 1-ethyl-1,3-diazinane-2,4,6-trione as a critical building block for SAR investigations exploring the contribution of N1 alkylation to adenosine receptor antagonism. Researchers can use this compound as a scaffold for further C5 functionalization to develop selective A₁ receptor ligands, or as a comparator to isolate the specific binding contribution of the N1 ethyl moiety independent of C5 substitution effects.

Chromatographic Method Development Requiring Differentiated Physicochemical Properties

The quantified differences in XLogP3 (Δ +0.4) and hydrogen bond donor count (reduction from 2 to 1) between 1-ethyl-1,3-diazinane-2,4,6-trione and unsubstituted barbituric acid [1][2] make this compound uniquely suited for reversed-phase HPLC method development and validation exercises. Its increased lipophilicity predicts longer retention times on C18 columns compared to barbituric acid, while its reduced hydrogen-bonding capacity alters peak symmetry and mobile-phase optimization requirements. These differences provide a measurable test case for evaluating column selectivity, method robustness, and separation of structurally similar barbituric acid derivatives.

Non-Controlled Scaffold for Barbituric Acid-Derived Library Synthesis

Given its non-controlled regulatory status at ≥98% commercial purity [1] compared to Schedule II/IV classification of 5,5-disubstituted barbiturates [2], 1-ethyl-1,3-diazinane-2,4,6-trione serves as a readily accessible starting material for diversity-oriented synthesis of barbituric acid-derived compound libraries. Academic and industrial medicinal chemistry groups requiring a barbituric acid core for heterocyclic chemistry, Knoevenagel condensation reactions, or scaffold-hopping campaigns can procure and utilize this compound without DEA licensing requirements, storage restrictions, or controlled-substance documentation burdens that encumber procurement of pentobarbital, secobarbital, or phenobarbital.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.